4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester
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Overview
Description
4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester is an organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a chloro-substituted pyrazole ring with an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thio-substituted pyrazoles.
Scientific Research Applications
4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester exerts its effects involves interaction with specific molecular targets. The chloro and ester groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid: Lacks the ethyl ester group.
1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester: Lacks the chloro group.
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester: Lacks the 2-methylpropyl group.
Uniqueness
The presence of both the chloro and ethyl ester groups in 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 4-chloro-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-5-16-11(15)10-9(12)8(6-7(2)3)13-14(10)4/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECSZIEWZBYPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)CC(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564096 |
Source
|
Record name | Ethyl 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128537-44-0 |
Source
|
Record name | Ethyl 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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